Hydroxythiovardenafil

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

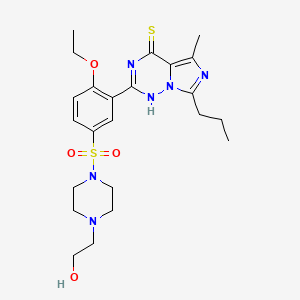

2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S2/c1-4-6-20-24-16(3)21-23(34)25-22(26-29(20)21)18-15-17(7-8-19(18)33-5-2)35(31,32)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMTWHWNRQQKJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912576-30-8 |

Source

|

| Record name | Hydroxythiovardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912576308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYTHIOVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZM089IBKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hydroxythiovardenafil: A Technical Deep Dive into its Presumed Mechanism of Action

Core Mechanism: Selective Inhibition of Phosphodiesterase Type 5 (PDE5)

Hydroxythiovardenafil is presumed to act as a selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5).[5] PDE5 is predominantly found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.[2][6] This enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[1][7][8] By inhibiting PDE5, this compound would prevent the breakdown of cGMP, leading to its accumulation in these tissues.[3][9]

The physiological significance of this action is rooted in the nitric oxide (NO) signaling pathway. During sexual stimulation, nitric oxide is released from nerve endings and endothelial cells in the corpus cavernosum.[1] NO activates the enzyme guanylate cyclase, which in turn increases the synthesis of cGMP.[1][8] Elevated cGMP levels lead to the relaxation of smooth muscle in the corpus cavernosum, resulting in increased blood inflow and penile erection.[1][3][7] Therefore, by preserving cGMP levels, this compound is expected to enhance the erectile response to sexual stimulation.[9] It is important to note that without initial sexual stimulation to trigger the release of NO and production of cGMP, the compound is not expected to have a physiological effect.[1][9]

Signaling Pathway

The mechanism of action can be visualized as a multi-step signaling cascade. The inhibition of PDE5 by a Vardenafil-like compound is a critical step in potentiating this natural physiological process.

Quantitative Data (Based on Vardenafil)

As no specific quantitative data for this compound is available, the following tables summarize key parameters for its parent compound, Vardenafil, to provide a comparative context.

Table 1: In Vitro PDE5 Inhibition

| Compound | IC₅₀ for PDE5 |

| Vardenafil | ~0.7 nM |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pharmacokinetic Profile of Vardenafil

| Parameter | Value | Description |

| Absorption | ||

| Tₘₐₓ | ~0.5 - 2 hours | Time to reach maximum plasma concentration.[9] |

| Bioavailability | ~15% | The proportion of the administered dose that reaches systemic circulation.[9] |

| Distribution | ||

| Protein Binding | ~95% | Percentage of the drug bound to plasma proteins.[9][10] |

| Metabolism | ||

| Primary Pathway | Hepatic (CYP3A4) | Metabolized mainly by the cytochrome P450 3A4 enzyme in the liver.[1][2][10] |

| Active Metabolite | M1 (N-desethylvardenafil) | Shows a similar PDE5 selectivity profile to Vardenafil.[1][10] |

| Excretion | ||

| Route | Feces (~91-95%), Urine (~2-6%) | Primarily excreted as metabolites.[1][9] |

| T₁/₂ (Terminal Half-life) | ~4 - 5 hours | Time taken for the plasma concentration of the drug to reduce by half.[1][3][9][10] |

Experimental Protocols (Based on Vardenafil Research)

Detailed experimental protocols for this compound have not been published. The methodologies below are standard for assessing PDE5 inhibitors like Vardenafil.

Protocol 1: PDE5 Inhibition Assay (In Vitro)

-

Enzyme Preparation: Recombinant human PDE5 is expressed in and purified from a suitable host system (e.g., insect cells).

-

Assay Buffer: A buffer solution containing Tris-HCl, MgCl₂, and other necessary co-factors is prepared.

-

Substrate: Radiolabeled [³H]cGMP is used as the substrate for the PDE5 enzyme.

-

Inhibitor Preparation: A stock solution of the test compound (e.g., Vardenafil) is prepared and serially diluted to create a range of concentrations.

-

Reaction: The PDE5 enzyme, test compound dilutions, and assay buffer are incubated at 37°C. The reaction is initiated by adding [³H]cGMP.

-

Termination: The reaction is stopped after a defined period by adding a quenching agent or by heat inactivation.

-

Separation: The product of the reaction, [³H]5'-GMP, is separated from the unhydrolyzed [³H]cGMP using ion-exchange chromatography or scintillation proximity assay beads.

-

Quantification: The amount of [³H]5'-GMP produced is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Protocol 2: Pharmacokinetic Study in an Animal Model (e.g., Rabbit)

-

Animal Model: Healthy male rabbits are used. Animals are fasted overnight before drug administration.

-

Drug Administration: A defined dose of the compound (e.g., 0.1 mg/kg Vardenafil) is administered orally.

-

Blood Sampling: Blood samples are collected from the marginal ear vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of the drug and its major metabolites are determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), and elimination half-life (T₁/₂).

Logical Relationship of Mechanism to Effect

The relationship between the administration of a PDE5 inhibitor and the resulting physiological effect is a direct, cause-and-effect chain, contingent on an external stimulus.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vardenafil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. This compound | CAS 912576-30-8 | LGC Standards [lgcstandards.com]

- 5. CN113583003A - Vardenafil analogue and synthetic method and application thereof - Google Patents [patents.google.com]

- 6. Vardenafil Hydrochloride: Pharmacodynamics and Methods of Preparation_Chemicalbook [chemicalbook.com]

- 7. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vardenafil, or Levitra: Uses and risks [medicalnewstoday.com]

- 9. Vardenafil Monograph for Professionals - Drugs.com [drugs.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Chemical structure and properties of Hydroxythiovardenafil

An In-depth Technical Guide to Hydroxythiovardenafil

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound, a thio-analog of vardenafil (B611638). It details its chemical structure, physicochemical properties, and presumed mechanism of action as a phosphodiesterase type 5 (PDE5) inhibitor. This guide synthesizes available data on its analytical characterization and discusses its pharmacological context based on its structural similarity to approved PDE5 inhibitors. Due to its status as an unapproved substance, primarily identified as an adulterant in dietary supplements, publicly available data on its specific biological activity, pharmacokinetics, and detailed experimental protocols are limited.

Chemical Identity and Physicochemical Properties

This compound is a structural analog of vardenafil, a potent PDE5 inhibitor. Its structure is distinguished by the substitution of an oxo group with a thio group on the imidazo-triazine moiety of the core molecule.[1]

Chemical Structure

IUPAC Name: 2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][2][3][4]triazine-4-thione.[5][6]

Chemical Formula: C₂₃H₃₂N₆O₄S₂.[2][3][5]

Molecular Weight: 520.67 g/mol .[2][3][5]

Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 912576-30-8 | [3][5] |

| Molecular Formula | C₂₃H₃₂N₆O₄S₂ | [2][3][5] |

| Molecular Weight | 520.67 | [2][3][5] |

| Accurate Mass | 520.1926 | [4][5] |

| Stereochemistry | Achiral | [2] |

| Physical Format | Solid | |

| Purity (example) | >95% (HPLC) | |

| Storage Temperature | +4°C | [6] |

Structural Identifiers

| Identifier Type | Identifier | References |

| InChI | InChI=1S/C23H32N6O4S2/c1-4-6-20-24-16(3)21-23(34)25-22(26-29(20)21)18-15-17(7-8-19(18)33-5-2)35(31,32)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,34) | [2][5] |

| InChIKey | GXMTWHWNRQQKJK-UHFFFAOYSA-N | [2] |

| SMILES | CCCc1nc(C)c2c(=S)nc(-c3cc(ccc3OCC)S(=O)(=O)N4CCN(CC4)CCO)[nH]n12 | [2][5] |

Mechanism of Action: Phosphodiesterase Type 5 (PDE5) Inhibition

As a vardenafil analog, this compound is presumed to exert its pharmacological effects through the inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[1][7] PDE5 is the key enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis and the pulmonary vasculature.[8][9]

The mechanism of action involves the nitric oxide (NO)/cGMP pathway:

-

During sexual stimulation, nitric oxide (NO) is released from nerve terminals and endothelial cells.[10]

-

NO activates the enzyme soluble guanylate cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[9][11]

-

Elevated intracellular cGMP levels activate protein kinase G (PKG), leading to the phosphorylation of several downstream targets. This results in a decrease in intracellular calcium concentrations and subsequent relaxation of the smooth muscle cells in the arteries of the corpus cavernosum.[11]

-

This smooth muscle relaxation allows for increased blood flow into the penis, resulting in an erection.[7]

-

PDE5 inhibitors like this compound competitively bind to PDE5 and prevent the hydrolysis of cGMP to the inactive 5'-GMP.[9] This action potentiates the effect of NO, enhances smooth muscle relaxation, and prolongs the erection.[7]

Pharmacological and Toxicological Profile

Specific quantitative data regarding the binding affinity (Ki), IC50 values, and selectivity of this compound for PDE5 and other PDE isozymes are not available in peer-reviewed literature. Its pharmacological and toxicological properties are inferred from the well-established profile of the PDE5 inhibitor class.

Anticipated Pharmacological Effects

-

Primary Effect: Potentiation of penile erection in response to sexual stimulation.[10]

-

Other Potential Effects: Reduction in pulmonary arterial pressure, vasodilation in other tissues where PDE5 is expressed.[7]

Metabolism and Pharmacokinetics

PDE5 inhibitors are typically metabolized in the liver by the cytochrome P450 (CYP) enzyme system, primarily CYP3A4.[7] It is highly probable that this compound undergoes similar metabolic pathways. Biotransformation likely involves Phase I (oxidation, hydrolysis) and Phase II (conjugation) reactions to form more polar, water-soluble metabolites for excretion.[12] Specific metabolites of this compound have not been characterized.

Potential Adverse Events and Contraindications

Based on the known side effects of other PDE5 inhibitors, potential adverse events could include:

-

Headache

-

Flushing

-

Dyspepsia

-

Nasal congestion

-

Visual disturbances[9]

A rare but serious adverse effect is priapism, a prolonged and painful erection that requires immediate medical attention.[9]

Contraindications: Co-administration with organic nitrates (e.g., nitroglycerin) is contraindicated due to the risk of synergistic cGMP accumulation, which can lead to severe and potentially life-threatening hypotension.[9]

Analytical Characterization and Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological testing of this compound are not publicly documented. However, its structure was elucidated after being identified as an adulterant in a dietary supplement using a combination of advanced analytical techniques.[1]

Methods for Identification and Structure Elucidation

The following table summarizes the analytical methods used in the characterization of this compound.

| Technique | Purpose | Reference |

| LC-UV-MS/MS | Liquid Chromatography-Ultraviolet-Tandem Mass Spectrometry for separation, detection, and preliminary structural analysis. | [1] |

| NMR | Nuclear Magnetic Resonance spectroscopy for definitive structure elucidation and confirmation of atomic connectivity. | [1] |

| HRMS | High-Resolution Mass Spectrometry for accurate mass determination and confirmation of the molecular formula. | [1] |

| IR Spectroscopy | Infrared Spectroscopy to confirm the presence of specific functional groups, notably distinguishing the thio group from an oxo group. | [1] |

Hypothetical Experimental Workflow for Analysis

A detailed, step-by-step experimental protocol for the analysis of this compound is not available. The diagram below illustrates a generalized workflow for the identification of an unknown active pharmaceutical ingredient (API) analog, such as this compound, in a complex matrix like a herbal supplement.

Methodology Detail (General):

-

Sample Preparation: A representative sample of the material is homogenized. A precise amount is weighed and dissolved in a suitable solvent (e.g., methanol, acetonitrile).

-

Extraction: To remove interfering matrix components, the dissolved sample undergoes extraction. This could involve solid-phase extraction (SPE) using a cartridge that retains the analyte of interest or liquid-liquid extraction (LLE) to partition the analyte into an immiscible solvent.

-

Screening and Separation (LC-MS/MS): The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The HPLC separates compounds based on their physicochemical properties (e.g., polarity). The MS/MS fragments the separated compounds, providing a characteristic fragmentation pattern that can be compared to libraries of known compounds.

-

Isolation for Structure Elucidation: If an unknown but related peak is detected, preparative HPLC is used to isolate a sufficient quantity of the pure substance.

-

Definitive Analysis: The isolated compound is then subjected to a battery of tests:

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

-

Nuclear Magnetic Resonance (NMR): A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are conducted to determine the precise chemical structure, including the connectivity of all atoms.

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. In the case of this compound, IR would be critical to confirm the C=S (thione) bond, distinguishing it from the C=O (ketone) bond in vardenafil.

-

Conclusion

This compound is a vardenafil analog whose chemical structure has been well-characterized. It is presumed to function as a PDE5 inhibitor, sharing a mechanism of action with sildenafil (B151), tadalafil, and vardenafil. While its core identity is established, a significant gap exists in the scientific literature regarding its specific potency, selectivity, pharmacokinetic profile, and safety. The information presented in this guide is based on its structural classification and the limited reports of its detection as an undeclared ingredient. Further research, including in vitro enzyme inhibition assays, in vivo animal studies, and metabolism studies, would be required to fully characterize its pharmacological and toxicological profile.

References

- 1. Detection and structure elucidation of this compound as an adulterant in a herbal dietary supplement - Repository of the Academy's Library [real.mtak.hu]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 912576-30-8 | LGC Standards [lgcstandards.com]

- 5. This compound | CAS 912576-30-8 | LGC Standards [lgcstandards.com]

- 6. This compound | CAS 912576-30-8 | LGC Standards [lgcstandards.com]

- 7. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 8. Phosphodiesterase Type 5 (PDE5) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis Pathways for Novel Hydroxythiovardenafil Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of proposed synthetic pathways for novel Hydroxythiovardenafil analogs. Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, serves as the structural backbone for the design of these new analogs, which incorporate both hydroxyl and thio functionalities. The introduction of these groups is aimed at exploring structure-activity relationships (SAR) and potentially modulating the pharmacokinetic and pharmacodynamic profiles of the parent compound. This document outlines detailed synthetic strategies, experimental protocols, and relevant biological context.

Introduction to this compound Analogs

Vardenafil is a well-established treatment for erectile dysfunction, acting through the inhibition of PDE5, an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum.[1][2] Increased levels of cGMP lead to smooth muscle relaxation and increased blood flow. The development of novel analogs, such as this compound, is driven by the quest for compounds with improved selectivity, efficacy, and safety profiles.

The "hydroxy" modification, typically on the ethoxyphenyl ring, can influence solubility and metabolic pathways. The "thio" modification, replacing the carbonyl oxygen of the imidazotriazinone core with a sulfur atom, can alter the electronic properties and binding interactions of the molecule with the PDE5 active site. Thiosildenafil, a sulfur analog of sildenafil (B151), has been identified, indicating the feasibility of this chemical transformation.

Proposed Synthetic Pathways

The synthesis of this compound analogs can be approached through a multi-step sequence, beginning with a functionalized benzoic acid derivative. The key steps include the formation of the core heterocyclic scaffold, introduction of the thio group, chlorosulfonation, and a final amidation reaction.

A proposed overarching synthetic scheme is presented below:

References

An In-Depth Technical Guide to the In-Vitro Metabolic Stability of Hydroxythiovardenafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolic stability of Hydroxythiovardenafil. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from its parent compound, vardenafil (B611638), and its analogue, hydroxyvardenafil, to infer its metabolic profile. The methodologies presented are based on established protocols for in-vitro drug metabolism studies.

Introduction

This compound is a structural analogue of vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Understanding the in-vitro metabolic stability of new chemical entities like this compound is a critical component of early drug discovery and development. These studies provide essential information on the compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. This data is crucial for predicting in-vivo pharmacokinetic parameters such as half-life, clearance, and oral bioavailability.

The primary objectives of assessing in-vitro metabolic stability are:

-

To determine the rate of disappearance of the parent compound over time in the presence of liver-derived enzyme systems.

-

To calculate key parameters such as intrinsic clearance (CLint) and in-vitro half-life (t½).

-

To identify the primary metabolic pathways and the enzymes involved.

This guide will focus on the common in-vitro systems used for these assessments, namely human liver microsomes (HLM) and hepatocytes.

Inferred Metabolic Pathways of this compound

Direct metabolic studies on this compound are not extensively available in the public domain. However, the metabolic pathways can be inferred from its structural analogues, vardenafil and hydroxyvardenafil.

Vardenafil is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver. The major enzyme responsible for its metabolism is CYP3A4 , with minor contributions from CYP3A5 and CYP2C isoforms [1][2][3][4][5]. The main metabolic pathway for vardenafil is N-deethylation of the piperazine (B1678402) ring.

A study on the in-vitro metabolism of hydroxyvardenafil using human liver microsomes identified a total of 13 metabolites [6]. While the specific structures of all metabolites were not fully elucidated, their formation suggests that hydroxyvardenafil undergoes extensive Phase I metabolism. Given the structural similarities, it is highly probable that this compound is also a substrate for CYP3A4 and undergoes similar metabolic transformations.

The potential metabolic reactions for this compound likely include:

-

N-dealkylation: Similar to vardenafil, cleavage of the ethyl group from the piperazine moiety is a probable metabolic route.

-

Hydroxylation: Introduction of hydroxyl groups on the aromatic rings or alkyl chains.

-

Oxidation: Further oxidation of the sulfur atom (thioether to sulfoxide (B87167) and sulfone).

-

Glucuronidation (Phase II): Conjugation of a glucuronic acid moiety to hydroxylated metabolites.

The following diagram illustrates the inferred primary metabolic pathway of this compound, focusing on the initial CYP450-mediated oxidation.

Inferred Metabolic Pathway of this compound.

Quantitative Data Summary

As specific quantitative in-vitro metabolic stability data for this compound is not available, this section presents data for the parent compound, vardenafil, to provide a relevant benchmark.

Table 1: In-Vitro Metabolic Stability Parameters for Vardenafil

| Parameter | Value | In-Vitro System | Enzyme(s) | Reference |

| Primary Metabolizing Enzyme | CYP3A4 | Human Liver | CYP450 | [1][2][3][5] |

| Minor Metabolizing Enzymes | CYP3A5, CYP2C isoforms | Human Liver | CYP450 | [1][2] |

| Catalytic Efficiency (Clint) for N-deethylation (rCYP3A5 vs. rCYP3A4) | ~3.2-fold higher for rCYP3A5 | Recombinant CYP enzymes | CYP3A4, CYP3A5 | [2] |

Note: The catalytic efficiency (Clint) is defined as Vmax/Km. The higher value for rCYP3A5 suggests it is more efficient at metabolizing vardenafil than rCYP3A4 on a per-enzyme basis.

Experimental Protocols

The following are detailed, standardized protocols for conducting in-vitro metabolic stability assays using human liver microsomes and hepatocytes. These protocols are suitable for assessing the metabolic stability of this compound.

This assay determines the rate of metabolism of a test compound by Phase I enzymes, primarily cytochrome P450s, present in the microsomal fraction of human liver homogenate.

Materials:

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Test compound (this compound) stock solution (e.g., 10 mM in DMSO)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Positive control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

-

Internal standard (for LC-MS/MS analysis)

-

Acetonitrile (B52724) (for reaction termination)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Thaw human liver microsomes on ice.

-

Prepare a working solution of the test compound and positive controls by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the phosphate buffer, microsomal suspension, and test compound working solutions to 37°C.

-

In a 96-well plate, combine the phosphate buffer, microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the plate at 37°C with shaking.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

-

Reaction Termination and Sample Processing:

-

Terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard to each aliquot.

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to determine the concentration of the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear regression line, which represents the elimination rate constant (k).

-

Calculate the in-vitro half-life (t½) using the formula: t½ = 0.693 / k

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)

-

The following diagram outlines the workflow for the HLM stability assay.

Human Liver Microsome (HLM) Stability Assay Workflow.

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II drug-metabolizing enzymes and their necessary cofactors in a more physiologically relevant cellular environment.

Materials:

-

Cryopreserved or fresh human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' E medium)

-

Test compound (this compound) stock solution

-

Positive control compounds

-

Internal standard

-

Acetonitrile

-

Coated 24- or 48-well plates

-

Incubator (37°C, 5% CO2)

-

LC-MS/MS system

Procedure:

-

Hepatocyte Plating:

-

Thaw and plate the hepatocytes in coated multi-well plates according to the supplier's protocol.

-

Allow the cells to attach and form a monolayer (typically 2-4 hours).

-

-

Incubation:

-

Prepare working solutions of the test compound and positive controls in the hepatocyte medium.

-

Remove the plating medium from the cells and add the medium containing the test compound.

-

Incubate the plates at 37°C in a humidified 5% CO2 atmosphere.

-

At specified time points (e.g., 0, 0.5, 1, 2, 4, 24 hours), collect both the cells and the medium.

-

-

Sample Processing:

-

Terminate the reaction by adding ice-cold acetonitrile with an internal standard to the collected samples.

-

Lyse the cells by sonication or freeze-thaw cycles.

-

Centrifuge to precipitate cellular debris and proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis and Data Analysis:

-

The analysis and data interpretation are similar to the HLM assay, with the intrinsic clearance being normalized to the number of cells per well.

-

CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of cells)

-

The following diagram illustrates the logical relationship in selecting the appropriate in-vitro model based on the metabolic pathway of interest.

Selection of In-Vitro Model Based on Metabolic Pathway.

Conclusion

While direct quantitative data on the in-vitro metabolic stability of this compound is currently limited, a robust understanding of its likely metabolic profile can be inferred from its structural analogues, vardenafil and hydroxyvardenafil. It is anticipated that this compound is primarily metabolized by CYP3A4, undergoing Phase I oxidative reactions followed by potential Phase II conjugation.

The experimental protocols detailed in this guide provide a solid framework for researchers to conduct in-vitro metabolic stability studies on this compound and similar compounds. The data generated from such studies are indispensable for making informed decisions in the drug discovery and development pipeline, ultimately contributing to the selection of drug candidates with favorable pharmacokinetic properties. Further studies are warranted to definitively characterize the metabolic fate and stability of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The contributions of cytochromes P450 3A4 and 3A5 to the metabolism of the phosphodiesterase type 5 inhibitors sildenafil, udenafil, and vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erectile Dysfunction Drugs Changed the Protein Expressions and Activities of Drug-Metabolising Enzymes in the Liver of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sildenafil - Wikipedia [en.wikipedia.org]

- 6. Metabolic study of vardenafil analogues: Pseudovardenafil and hydroxyvardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of Vardenafil in Rodent Models: An In-depth Technical Guide

Disclaimer: Direct pharmacokinetic data for Hydroxythiovardenafil in rodent models is not currently available in the public domain. This guide summarizes the pharmacokinetic profile of the closely related parent compound, vardenafil (B611638), to provide a representative understanding for researchers, scientists, and drug development professionals. The data presented herein should be interpreted with the understanding that it pertains to vardenafil and may not be directly extrapolated to this compound.

Introduction

Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). By inhibiting PDE5, vardenafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation. This mechanism of action is the basis for its clinical use in treating erectile dysfunction. Understanding the pharmacokinetic profile of vardenafil in preclinical rodent models is crucial for drug development, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties, which are vital for predicting its safety and efficacy in humans.

This technical guide provides a comprehensive overview of the pharmacokinetic profile of vardenafil in rodent models, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of vardenafil in various rodent models. These values have been compiled from multiple preclinical studies and provide a comparative overview of the drug's behavior across different species.

Table 1: Oral Bioavailability and Volume of Distribution of Vardenafil in Rodent Models

| Species | Strain | Oral Bioavailability (%) | Volume of Distribution (Vss, L/kg) | Reference |

| Rat | Wistar | 7.4 - 28.6 | 2.0 | [1] |

| Mouse | Not Specified | Not Specified | Not Specified | |

| Rabbit | Not Specified | Not Specified | Not Specified |

Table 2: Plasma Protein Binding of Vardenafil

| Species | In Vitro/Ex Vivo | Mean Free Fraction (%) | Reference |

| Rat | In Vitro | 5.22 - 7.88 | [1] |

| Mouse | In Vitro | 6.39 - 9.55 | [1] |

| Rabbit | In Vitro | 3.39 - 10.57 | [1] |

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of pharmacokinetic studies. The following sections outline typical protocols used in the assessment of vardenafil's pharmacokinetic profile in rodent models.

Animal Models

-

Species and Strain: Male Wistar or Sprague-Dawley rats are commonly used for pharmacokinetic studies of vardenafil.[2]

-

Housing and Acclimatization: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. An acclimatization period of at least one week is recommended before the start of the experiment.

Drug Administration and Dosing

-

Formulation: For oral administration, vardenafil can be dissolved in a suitable vehicle such as water.[3] For intravenous administration, a formulation compatible with injection is required.

-

Dosing: The dosage can vary depending on the study's objective. For instance, doses of 5 mg/kg and 10 mg/kg have been used in rats to study its therapeutic effects.[3]

Blood Sample Collection

-

Methodology: Serial blood samples are collected at predetermined time points after drug administration. Common collection sites in rats include the tail vein or jugular vein.[4][5] The volume of blood collected should be in accordance with institutional animal care and use committee (IACUC) guidelines to avoid compromising the animal's health.[4]

-

Sample Processing: Blood samples are typically collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and then centrifuged to separate the plasma. The plasma is then stored at -20°C or lower until analysis.

Analytical Methods

The quantification of vardenafil in plasma samples is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or fluorescence detection.

-

Sample Preparation: A protein precipitation method using a solvent like acetonitrile (B52724) is a common technique to extract vardenafil and an internal standard from the plasma matrix.[6][7]

-

Chromatographic Separation: A C18 or a similar reversed-phase column is typically used for the separation of vardenafil from endogenous plasma components.[6][8] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[6][8]

-

Detection:

-

LC-MS/MS: This method offers high sensitivity and selectivity. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for vardenafil and the internal standard.[8] For vardenafil, the transition m/z 489.3 → 151.2 is often monitored.[8]

-

HPLC with Fluorescence Detection: This method provides good sensitivity and is a viable alternative to LC-MS/MS. The excitation and emission wavelengths for vardenafil are typically set around 280 nm and 470 nm, respectively.[6]

-

Metabolism and Excretion

Vardenafil is extensively metabolized, primarily in the liver by cytochrome P450 (CYP) enzymes.[2]

-

Metabolic Pathways: The main metabolic pathway is N-deethylation, which leads to the formation of the primary active metabolite, M-1 (N-desethylvardenafil).[2] Other metabolic routes have also been identified.[2]

-

Excretion: The excretion of vardenafil and its metabolites occurs mainly through the feces via biliary excretion. Renal excretion plays a minor role.[1][2]

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of vardenafil as a PDE5 inhibitor.

Caption: Mechanism of action of vardenafil as a PDE5 inhibitor.

Experimental Workflow

The diagram below outlines a typical experimental workflow for a pharmacokinetic study of vardenafil in a rodent model.

Caption: Experimental workflow for a rodent pharmacokinetic study.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. benchchem.com [benchchem.com]

- 3. The effects of vardenafil and pentoxifylline administration in an animal model of ischemic colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. einsteinmed.edu [einsteinmed.edu]

- 5. scispace.com [scispace.com]

- 6. Development and validation of a high-performance liquid chromatographic method using fluorescence detection for the determination of vardenafil in small volumes of rat plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Feasibility of the determination of plasma vardenafil level in rat by performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Binding Affinity of Vardenafil to Phosphodiesterase Type 5 (PDE5)

Audience: Researchers, scientists, and drug development professionals.

Prefatory Note: This technical guide focuses on the binding affinity of vardenafil (B611638) to Phosphodiesterase Type 5 (PDE5). The initial request for information on hydroxythiovardenafil did not yield sufficient publicly available scientific literature or quantitative data regarding its direct interaction with PDE5. Vardenafil, a structurally related and extensively studied potent PDE5 inhibitor, has been substituted to provide a comprehensive and data-rich overview. All data, protocols, and pathways described herein pertain to vardenafil.

Introduction

Vardenafil is a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. This pathway is fundamental to smooth muscle relaxation and vasodilation. By competitively inhibiting PDE5, vardenafil prevents the degradation of cGMP, leading to its accumulation and the enhancement of physiological processes mediated by this second messenger. This mechanism of action is the basis for its therapeutic use in conditions such as erectile dysfunction. Understanding the binding affinity and the kinetics of vardenafil with PDE5 is crucial for the development of new therapeutic agents and for elucidating the nuanced molecular interactions within this important signaling cascade.

Quantitative Data: Vardenafil Binding Affinity to PDE5

The inhibitory potency of vardenafil against PDE5 is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies greater potency. Vardenafil consistently demonstrates sub-nanomolar IC50 values for PDE5, indicating its high affinity for the enzyme.

| Inhibitor | PDE Isoform | IC50 (nM) | Source |

| Vardenafil | PDE5 | 0.7 | [1][2] |

| Vardenafil | PDE1 | 180 | [2] |

| Vardenafil | PDE6 | 11 | [2] |

| Vardenafil | PDE2, PDE3, PDE4 | >1000 | [2] |

| Sildenafil | PDE5 | 6.6 | [2] |

The data clearly indicates that vardenafil is a potent inhibitor of PDE5 with an IC50 of 0.7 nM.[1][2] Its selectivity for PDE5 is significantly higher when compared to other phosphodiesterase isoforms. For instance, it is approximately 257-fold more selective for PDE5 than for PDE1 and about 16-fold more selective for PDE5 over PDE6.[2] This high potency and selectivity are key attributes that contribute to its pharmacological profile.

Signaling Pathway

The physiological process of smooth muscle relaxation is primarily mediated by the nitric oxide (NO)/cGMP signaling pathway.

In this pathway, nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[3] cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which leads to a cascade of events culminating in the relaxation of smooth muscle cells.[3] The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by PDE5.[3] Vardenafil exerts its effect by competitively inhibiting PDE5, thereby preventing cGMP degradation and enhancing the signaling pathway.

Experimental Protocols

The determination of vardenafil's binding affinity to PDE5 is typically performed using an in vitro enzyme inhibition assay.

In Vitro PDE5 Inhibition Assay for IC50 Determination

Objective: To quantify the concentration of vardenafil required to inhibit 50% of PDE5 enzymatic activity.

Materials:

-

Enzyme Source: Purified human recombinant PDE5 or PDE5 extracted from human platelets.[4]

-

Substrate: Tritiated cGMP ([³H]-cGMP).[4]

-

Inhibitor: Vardenafil hydrochloride dissolved in a suitable solvent (e.g., DMSO) to create a stock solution for serial dilutions.[4]

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂ and dithiothreitol (B142953) (DTT).[4]

-

5'-Nucleotidase: Snake venom from Crotalus atrox is a common source.[4]

-

Separation Matrix: Anion-exchange resin (e.g., Dowex AG1-X8).[4]

-

Scintillation Cocktail: For quantifying radioactivity.[4]

-

96-well microplates.

-

Scintillation counter.

Methodology:

-

Reaction Setup: Reaction tubes or wells of a microplate are prepared containing the assay buffer, a fixed amount of the PDE5 enzyme, and varying concentrations of vardenafil (from the serial dilutions) or a vehicle control.[4]

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15-20 minutes) at 30°C to allow for the binding of vardenafil to PDE5.[4]

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of [³H]-cGMP to each tube. The reaction is allowed to proceed for a specific time (e.g., 10-15 minutes) at 30°C, ensuring the reaction is within the linear range of product formation.[4]

-

Reaction Termination: The reaction is stopped, often by boiling the mixture.

-

Product Conversion: Snake venom, containing 5'-nucleotidase, is added to the mixture. This enzyme converts the product of the PDE5 reaction, [³H]-GMP, into [³H]-guanosine. This step is crucial as the unreacted substrate, [³H]-cGMP, is not a substrate for the 5'-nucleotidase.

-

Separation: The reaction mixture is then applied to an anion-exchange resin. The negatively charged [³H]-cGMP binds to the resin, while the uncharged [³H]-guanosine passes through.

-

Quantification: The eluate containing the [³H]-guanosine is collected, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter. The measured counts are directly proportional to the amount of cGMP hydrolyzed by PDE5.

-

Data Analysis: The percentage of PDE5 inhibition is calculated for each vardenafil concentration relative to the vehicle control. This data is then plotted against the logarithm of the vardenafil concentration. A non-linear regression analysis using a sigmoidal dose-response model is applied to the data to determine the IC50 value.[4]

Conclusion

Vardenafil is a highly potent and selective inhibitor of phosphodiesterase type 5, with a binding affinity in the sub-nanomolar range. This high affinity, coupled with its selectivity for PDE5 over other PDE isoforms, underscores its efficacy as a targeted therapeutic agent. The in vitro assays detailed in this guide provide a robust framework for characterizing the inhibitory activity of vardenafil and other potential PDE5 inhibitors. A thorough understanding of its interaction with PDE5 within the cGMP signaling pathway is essential for ongoing research and the development of next-generation therapeutics targeting this critical enzyme.

References

- 1. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

Solubility of Hydroxythiovardenafil in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of hydroxythiovardenafil, a compound of interest in pharmaceutical research. A comprehensive search of publicly available data reveals a lack of specific quantitative solubility values for this compound in common laboratory solvents. Consequently, this document provides a detailed framework of established experimental protocols that researchers can employ to determine its solubility profile. The methodologies outlined herein, primarily the robust shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, are considered the gold standard for generating reliable solubility data. This guide serves as a foundational resource for scientists and drug development professionals initiating work with this compound, enabling them to produce consistent and accurate solubility profiles essential for downstream applications.

Introduction

This compound is an analogue of vardenafil, and like many active pharmaceutical ingredients (APIs), its solubility is a critical physicochemical property.[1][2][3][4][5] This parameter significantly influences bioavailability, formulation development, and the design of in vitro and in vivo experiments.[6][7][8] A thorough understanding of a compound's solubility in various solvents is a prerequisite for advancing its development from early-stage discovery to preclinical and clinical phases.

Despite a diligent search of scientific literature and chemical databases, specific quantitative data on the solubility of this compound in common laboratory solvents such as water, ethanol, dimethyl sulfoxide (B87167) (DMSO), methanol, and acetonitrile (B52724) remains unpublished. This guide, therefore, pivots from presenting existing data to equipping researchers with the necessary protocols to generate this vital information accurately and reproducibly.

Quantitative Solubility Data

As of the date of this publication, specific solubility values for this compound are not available in the public domain. Researchers are advised to determine these values experimentally. The following table is provided as a template for organizing and presenting experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| Water (pH 7.4) | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC-UV |

| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC-UV |

| DMSO | 25 | Data to be determined | Data to be determined | HPLC-UV |

Note: The molecular weight of this compound (C₂₃H₃₂N₆O₄S₂) is 520.67 g/mol , which should be used for calculating molar solubility.[1][2][3][4]

Experimental Protocols

To ensure the generation of high-quality, reliable solubility data, the following detailed experimental protocols are recommended. The shake-flask method is the most reliable technique for determining thermodynamic equilibrium solubility.[9][10]

3.1. Materials and Equipment

-

This compound (solid, purity >95%)

-

Common laboratory solvents (HPLC grade): Water, Ethanol, Methanol, Acetonitrile, DMSO

-

Phosphate-buffered saline (PBS) for aqueous solubility at physiological pH

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

3.2. Shake-Flask Method for Equilibrium Solubility Determination

This method measures the thermodynamic solubility, which is the saturation point of a solution at equilibrium.

-

Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[9][11]

-

Solvent Addition: Add a known volume of the desired solvent (e.g., 1-2 mL) to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours.[11] To confirm equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.[12]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the samples at a high speed.[7]

-

Filtration: Carefully aspirate the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to prevent artificially high concentration measurements.[11]

-

Sample Preparation for Analysis: Dilute the filtered, saturated solution with a suitable solvent (often the mobile phase used in HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

3.3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a precise and widely used method for quantifying the concentration of a dissolved solute.[8][13][14]

-

Method Development: Develop a suitable reverse-phase HPLC method for this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength that gives a good peak shape and retention time for the analyte.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against concentration. A linear regression of this curve will provide the equation needed to calculate the concentration of unknown samples.[13][15]

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system.

-

Concentration Calculation: Use the peak area from the sample chromatogram and the equation from the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Account for the dilution factor to calculate the original concentration of the saturated solution. This value represents the solubility of this compound in the tested solvent under the specified conditions.

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols described are standard methodologies and may require optimization for specific laboratory conditions and for the particular properties of this compound. All laboratory work should be conducted in accordance with appropriate safety guidelines.

References

- 1. This compound | CAS 912576-30-8 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 912576-30-8 | LGC Standards [lgcstandards.com]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 912576-30-8 | LGC Standards [lgcstandards.com]

- 5. This compound | CAS 912576-30-8 | LGC Standards [lgcstandards.com]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. improvedpharma.com [improvedpharma.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. quora.com [quora.com]

- 12. who.int [who.int]

- 13. pharmaguru.co [pharmaguru.co]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Guide to the Preliminary Toxicity Screening of Hydroxythiovardenafil

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a recommended framework for the preliminary toxicity screening of Hydroxythiovardenafil. As of the latest literature review, specific toxicological data for this compound is not publicly available. The experimental protocols described herein are based on established methodologies for analogous compounds, such as phosphodiesterase type 5 (PDE5) inhibitors. The data presented in the tables are illustrative examples and should not be considered as actual experimental results.

Introduction

This compound is a sulfur-containing analog of vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor.[1] As with any new chemical entity intended for potential therapeutic development, a thorough preclinical safety evaluation is paramount to identify potential hazards and establish a preliminary safety profile.[2][3][4] This guide provides a comprehensive overview of the essential in vitro and in vivo studies recommended for the initial toxicity screening of this compound.

The proposed screening cascade is designed to assess the compound's potential for cytotoxicity, genotoxicity, and acute systemic toxicity, in accordance with international regulatory guidelines.[2][3][4][5][6]

Mechanism of Action and Potential Toxicological Considerations

As an analog of vardenafil, this compound is presumed to act as a PDE5 inhibitor. PDE5 inhibitors enhance the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[7][8][9] This leads to smooth muscle relaxation and vasodilation.[7][8][10] While this mechanism is therapeutically beneficial for conditions like erectile dysfunction and pulmonary hypertension, it can also lead to adverse effects if not properly characterized.[7][8] The presence of a thiol group in this compound may also introduce unique toxicological properties that warrant specific investigation.[11]

Signaling Pathway of PDE5 Inhibition

Caption: PDE5 Inhibition Signaling Pathway.

In Vitro Toxicity Screening

In vitro assays are crucial for the early identification of potential toxicities, providing a cost-effective and high-throughput method to screen compounds before proceeding to more complex in vivo studies.

Cytotoxicity Assays

Cytotoxicity assays are designed to assess the potential of a compound to cause cell death. It is recommended to test a wide range of this compound concentrations to determine the dose-response relationship.[12]

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

| Assay Type | Cell Line | Endpoint | IC50 (µM) |

| MTT Assay | HepG2 (Liver) | Cell Viability | > 100 |

| LDH Release Assay | HEK293 (Kidney) | Membrane Integrity | > 100 |

| CCK-8 Assay | H9c2 (Heart) | Cell Viability | > 100 |

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Genotoxicity Assays

Genotoxicity assays are employed to detect the potential of a compound to damage genetic material.[13][14][15]

Table 2: Hypothetical In Vitro Genotoxicity Data for this compound

| Assay Type | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100) | With and Without | Non-mutagenic |

| Micronucleus Test | Human Lymphocytes | With and Without | Negative |

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[16][17][18]

-

Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).[19]

-

Metabolic Activation: Conduct the assay with and without the addition of a liver S9 fraction to assess the mutagenicity of both the parent compound and its metabolites.[19]

-

Exposure: Expose the bacterial strains to various concentrations of this compound.

-

Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[17][20]

The micronucleus test is used to determine if a compound is genotoxic by evaluating the presence of micronuclei, which can contain chromosome fragments or whole chromosomes that were not incorporated into the nucleus after cell division.[13][15][21][22]

-

Cell Culture: Use human peripheral blood lymphocytes or a suitable mammalian cell line.

-

Treatment: Expose the cells to at least three concentrations of this compound, with and without metabolic activation (S9 fraction).

-

Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

In Vivo Acute Toxicity Screening

Following in vitro testing, a preliminary in vivo study is necessary to evaluate the systemic toxicity of this compound. The acute oral toxicity study is a common initial step.[23]

Table 3: Hypothetical Acute Oral Toxicity Data for this compound (OECD 423)

| Species/Strain | Sex | Dose (mg/kg) | Mortality | Clinical Signs |

| Sprague-Dawley Rat | Female | 300 | 0/3 | No adverse effects observed |

| Sprague-Dawley Rat | Female | 2000 | 0/3 | No adverse effects observed |

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

The Fixed Dose Procedure is an alternative to the classical LD50 test that uses fewer animals and relies on the observation of clear signs of toxicity rather than death as an endpoint.[24][25]

-

Animal Model: Use a single sex (typically female) of a standard rodent species (e.g., Sprague-Dawley rats).[26]

-

Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate starting dose for the main study.[25]

-

Main Study: Dose groups of animals in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg.[25]

-

Administration: Administer this compound orally via gavage.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[25]

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Classification: The substance is classified according to the Globally Harmonised System (GHS) based on the observed toxicity at specific dose levels.[25][26]

Experimental Workflow for Acute Oral Toxicity Study

Caption: Acute Oral Toxicity Experimental Workflow.

Conclusion

The preliminary toxicity screening program outlined in this guide provides a robust framework for the initial safety assessment of this compound. By systematically evaluating its potential for cytotoxicity, genotoxicity, and acute systemic toxicity, researchers can make informed decisions regarding the continued development of this compound. It is imperative that these studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure the quality and integrity of the data for potential regulatory submissions. Further specialized toxicity studies may be warranted based on the findings of this initial screening and the intended clinical application of this compound.

References

- 1. This compound | CAS 912576-30-8 | LGC Standards [lgcstandards.com]

- 2. altasciences.com [altasciences.com]

- 3. fda.gov [fda.gov]

- 4. altasciences.com [altasciences.com]

- 5. fda.gov [fda.gov]

- 6. afmps.be [afmps.be]

- 7. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 9. oncotarget.com [oncotarget.com]

- 10. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Micronucleus test - Wikipedia [en.wikipedia.org]

- 14. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. Ames test - Wikipedia [en.wikipedia.org]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. enamine.net [enamine.net]

- 20. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 21. eprints.ugd.edu.mk [eprints.ugd.edu.mk]

- 22. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. oecd.org [oecd.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Off-Target Effects of Hydroxythiovardenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxythiovardenafil, a sulfur-containing analog of the potent phosphodiesterase type 5 (PDE5) inhibitor vardenafil (B611638), is often identified as an impurity in vardenafil preparations. While the on-target effects of vardenafil are well-characterized, the potential off-target activities of its analogs, such as this compound, remain largely unexplored. Off-target interactions are a significant concern in drug development, as they can lead to unforeseen side effects and toxicities.[1] This technical guide provides a comprehensive framework for investigating the off-target effects of this compound, leveraging established methodologies and the known selectivity profile of its parent compound, vardenafil. The guide outlines a systematic approach encompassing in silico prediction, in vitro screening, and cellular target engagement assays, complete with detailed experimental protocols and data presentation strategies.

Introduction: The Importance of Off-Target Profiling

Drug molecules can interact with multiple cellular targets, a phenomenon known as polypharmacology. While some off-target interactions can be beneficial, many are responsible for adverse drug reactions.[1] Therefore, a thorough investigation of a compound's selectivity is a critical step in preclinical safety assessment and lead optimization. For analogs and impurities like this compound, understanding the off-target profile is crucial for ensuring the safety and efficacy of the parent drug.

This guide will focus on a multi-pronged approach to characterize the off-target profile of this compound, beginning with predictions based on the known selectivity of vardenafil and followed by a series of experimental validations.

Predicted Off-Target Profile of this compound

Given the structural similarity to vardenafil, it is plausible that this compound shares a similar off-target profile. Vardenafil is known to be a highly potent PDE5 inhibitor, but it also exhibits activity against other phosphodiesterase isoforms, particularly PDE1 and PDE6.[2]

Table 1: In Vitro Inhibitory Potency (IC50) of Vardenafil Against Various Human Phosphodiesterase (PDE) Isoforms

| Target | Vardenafil IC50 (nM) | Selectivity Ratio (vs. PDE5) | Potential Clinical Implication of Off-Target Inhibition |

| PDE5 | 0.7 | 1 | Primary target for erectile dysfunction treatment |

| PDE1 | 180 | ~257 | Vasodilation, tachycardia |

| PDE2 | >1000 | >1428 | - |

| PDE3 | >1000 | >1428 | - |

| PDE4 | >1000 | >1428 | - |

| PDE6 | 11 | ~16 | Visual disturbances |

| PDE11 | >300 | >428 | Unknown |

Data compiled from publicly available sources.[2]

Based on this data, the primary off-targets of concern for this compound are likely to be PDE1 and PDE6 . Inhibition of PDE6, which is found in the retina, is associated with visual side effects observed with some PDE5 inhibitors.[2] Therefore, a comprehensive investigation should prioritize assessing the activity of this compound against these isoforms.

Experimental Workflows for Off-Target Investigation

A systematic approach is essential for a thorough off-target investigation. The following workflow outlines the key stages, from initial screening to cellular validation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the off-target profile of this compound.

Phosphodiesterase (PDE) Selectivity Assay

This assay will determine the inhibitory potency of this compound against a panel of PDE isoforms.

-

Materials:

-

Purified recombinant human PDE enzymes (PDE1, PDE5, PDE6, PDE11).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA).

-

[³H]-cGMP or [³H]-cAMP as substrate.

-

Scintillation cocktail and plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

-

In a 96-well plate, add the assay buffer.

-

Add the appropriate amount of each PDE enzyme to separate wells.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the radiolabeled substrate ([³H]-cGMP for PDE5, PDE6, PDE11; [³H]-cAMP for others if necessary).

-

Incubate for a defined period (e.g., 30 minutes) at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., boiling water).

-

Add snake venom nucleotidase to convert the product to a nucleoside.

-

Separate the product from the substrate using ion-exchange chromatography.

-

Add a scintillation cocktail and measure radioactivity using a scintillation counter.

-

Calculate the percentage of PDE activity inhibition for each concentration of this compound compared to the DMSO control.

-

Determine the IC50 value for each PDE isoform by fitting the data to a dose-response curve.

-

In Vitro Kinase Profiling

A broad kinase panel screen is crucial for identifying potential off-target kinase interactions.

-

Experimental Protocol: Radiometric Kinase Assay Panel

-

Materials:

-

A large panel of purified recombinant kinases (e.g., >400 kinases).

-

Specific peptide or protein substrates for each kinase.

-

This compound stock solution (10 mM in DMSO).

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

[γ-³³P]ATP.

-

ATP solution.

-

96-well or 384-well plates.

-

Phosphocellulose filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In the wells of a microplate, add the kinase reaction buffer.

-

Add the specific kinase to each well.

-

Add the serially diluted this compound or DMSO (vehicle control).

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.

-

Incubate for a specified time at 30°C.

-

Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Dry the filter plate and add a scintillation cocktail.

-

Measure radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity inhibition and determine IC50 values for any hits.

-

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context.

-

Workflow for CETSA:

-

Procedure:

-

Culture cells that endogenously express the target of interest (e.g., PDE6 in a retinal cell line).

-

Treat cells with this compound at various concentrations or a vehicle control (DMSO).

-

Harvest the cells and lyse them in a suitable buffer.

-

Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Centrifuge the heated lysates to pellet the precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.

-

Quantify the band intensities.

-

Plot the amount of soluble target protein as a function of temperature for both the treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

-

Signaling Pathway Analysis: Potential Impact on Visual Transduction

Given the potential for PDE6 inhibition, it is crucial to understand the downstream consequences on the visual transduction pathway.

Inhibition of PDE6 by this compound would lead to an accumulation of cGMP, causing the cGMP-gated ion channels to remain open. This would disrupt the normal hyperpolarization of the photoreceptor cell in response to light, potentially leading to visual disturbances.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. This includes IC50 values from the PDE and kinase screens, and the thermal shift data from CETSA. Dose-response curves should be generated to visualize the potency of inhibition. The interpretation of these data should focus on the selectivity of this compound and a comparison to the known profile of vardenafil. Any significant off-target interactions should be flagged for further investigation in more complex cellular models or in vivo studies.

Conclusion

This technical guide provides a robust framework for the systematic investigation of the off-target effects of this compound. By combining in silico prediction with a tiered approach of in vitro and cellular assays, researchers can build a comprehensive selectivity profile of this vardenafil analog. The detailed protocols and workflows presented herein are designed to be adaptable to specific laboratory capabilities and will aid in a thorough risk assessment, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

The Pivotal Role of the Hydroxyl Group in the Efficacy of Hydroxythiovardenafil: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract